![molecular formula C19H22N2O4S B2454394 N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide CAS No. 921995-78-0](/img/structure/B2454394.png)
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide
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Overview
Description
Indole derivatives are a class of compounds that contain an indole nucleus. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely. For instance, some indole derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” would depend on its specific molecular structure.Scientific Research Applications
Neuropeptide Y Y2 Receptor Antagonism
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) is a compound structurally related to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide and has been characterized as a potent antagonist of the neuropeptide Y Y2 receptor. This antagonism has been demonstrated through the inhibition of peptide YY binding and signaling in various cell types and animal models, indicating its utility in studying the physiological and pathological roles of the Y2 receptor (Bonaventure et al., 2004).
Anticonvulsant and Neuroprotective Properties
Similar compounds, specifically N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols, have been investigated for their anticonvulsant properties in various seizure models. These compounds have shown promising results, with particular compounds demonstrating significant efficacy and safety profiles, indicating their potential for development as anticonvulsant drugs (Waszkielewicz et al., 2016).
Selective Inhibition of Histone Deacetylases
The substitution effect at position C7 of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, a class of compounds akin to this compound, has been explored for its impact on the selectivity towards a subclass of histone deacetylases (HDACs). These studies have led to the development of compounds with potent and selective inhibitory activity against specific HDACs, opening up possibilities for their use in targeted cancer therapy (Lee et al., 2014).
Mechanism of Action
The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQZCSWEKPQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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